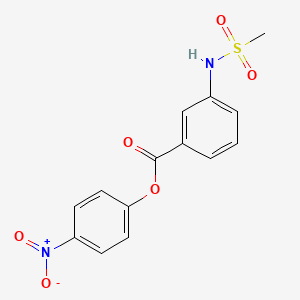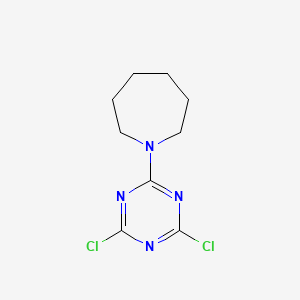
Benzothiazole, 4-methyl-2-phenyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 4-methyl-2-phenyl- (9CI) is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 4th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 4-methyl-2-phenyl- (9CI) typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the desired benzothiazole . Another approach involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base .
Industrial Production Methods: Industrial production of benzothiazoles often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, the use of carbon dioxide as a raw material in the cyclization process has been explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benzothiazole, 4-methyl-2-phenyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 4-methyl-2-phenyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Benzothiazole, 4-methyl-2-phenyl- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential biological processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole, 4-methyl-2-phenyl- (9CI) can be compared with other benzothiazole derivatives:
Eigenschaften
Molekularformel |
C14H11NS |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NS/c1-10-6-5-9-12-13(10)15-14(16-12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI-Schlüssel |
LAUXSEHDCLXEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)


![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)









